
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methylphenyl derivatives followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity . The resulting 2-bromo-4-methylphenol can then be further reacted with appropriate reagents to introduce the nitrile and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high yield and selectivity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent addition rates, can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.
Medicine: It can be a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, its derivatives may interact with enzymes or receptors to exert their effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylphenyl isocyanate: This compound has a similar bromine and methyl substitution pattern but differs in its functional groups.
2-Bromo-4-methylpropiophenone: Another similar compound with a bromine and methyl substitution, used in pharmaceutical synthesis.
Uniqueness
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
3-(2-bromo-4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clé InChI |
RCOVRUTUBSKIIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





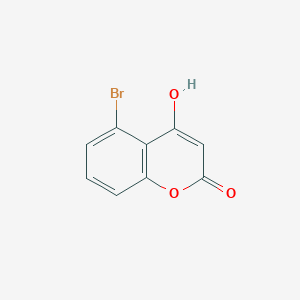
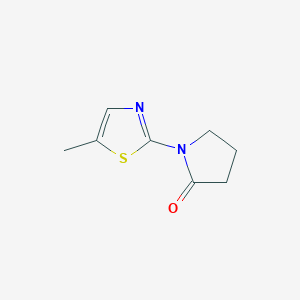
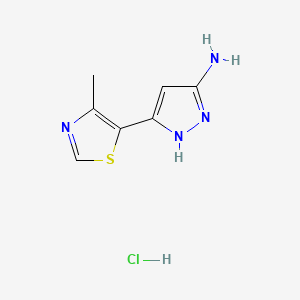
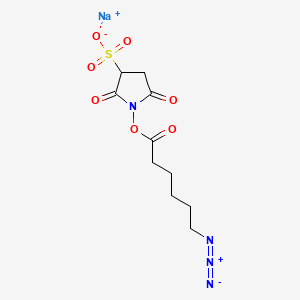
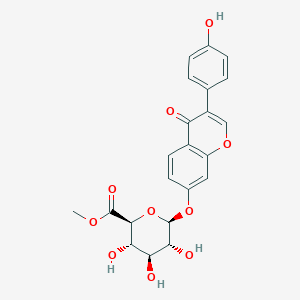

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)
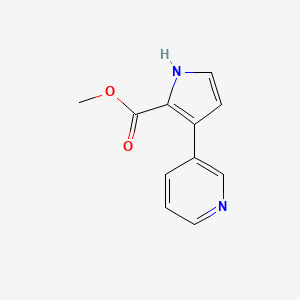
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)
![3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
